molecular formula C7H5F4N B1270790 3-Amino-5-fluorobenzotrifluoride CAS No. 454-67-1

3-Amino-5-fluorobenzotrifluoride

Cat. No. B1270790
CAS RN: 454-67-1
M. Wt: 179.11 g/mol
InChI Key: WQKQODZOQAFYPR-UHFFFAOYSA-N
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Patent
US07781597B2

Procedure details

2-Bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene (XVIII) (55.5 g) is dissolved in 500 mL of ethanol. Triethylamine (19.63 g) and palladium on charcoal (6 g, Pd/C 10%, Engelhard 4505) are added and the mixture is subjected to hydrogenation at 20-25° C. After 20 hours reaction time, the consumption of hydrogen had ceased. The hydrogen pressure is released and the solution is separated from the catalyst by filtration on Cellflock. The filter residue comprising the catalyst is washed with ethanol (2×100 mL). The filtrate and wash fractions are combined and the solution thus obtained is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL. Toluene (400 mL) is added and the resulting solution is concentrated to a final volume of ca. 250 mL to obtain a suspension. The precipitate is removed by filtration and the filter cake is washed with toluene (2×100 mL). The solution is concentrated again to a final volume of 200 mL and the formed precipitate is removed again by filtration. The filter cake is washed with toluene (3×50 mL). The process of dilution with toluene, concentration and filtration is repeated until no substantial precipitation occurred in the toluene solution. Finally, the solvent is evaporated at 45-50° C. under reduced pressure and the residue is dried in vacuo at 45° C. to obtain 3-fluoro-5-trifluoromethyl-phenylamine as a yellow oil. GC-MS: m/z: 179, 160, 151, 140, 132. The product is identical in GC and HPLC to a sample of 3-amino-5-fluoro-benzotrifluoride, purchased from ABCR (ABCR F01075). Also the NMR spectra are identical to the sample purchased from ABCR.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
19.63 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][C:5]([F:12])=[CH:4][C:3]=1[N+:13]([O-])=O.C(N(CC)CC)C>C(O)C.[Pd]>[F:12][C:5]1[CH:4]=[C:3]([NH2:13])[CH:2]=[C:7]([C:8]([F:10])([F:11])[F:9])[CH:6]=1

Inputs

Step One
Name
Quantity
55.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C(F)(F)F)F)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.63 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is subjected to hydrogenation at 20-25° C
CUSTOM
Type
CUSTOM
Details
After 20 hours reaction time
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the consumption of hydrogen
CUSTOM
Type
CUSTOM
Details
the solution is separated from the catalyst by filtration on Cellflock
WASH
Type
WASH
Details
is washed with ethanol (2×100 mL)
WASH
Type
WASH
Details
The filtrate and wash fractions
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated at 45° C. under reduced pressure to a final volume of ca. 400 mL
ADDITION
Type
ADDITION
Details
Toluene (400 mL) is added
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution is concentrated to a final volume of ca. 250 mL
CUSTOM
Type
CUSTOM
Details
to obtain a suspension
CUSTOM
Type
CUSTOM
Details
The precipitate is removed by filtration
WASH
Type
WASH
Details
the filter cake is washed with toluene (2×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated again to a final volume of 200 mL
CUSTOM
Type
CUSTOM
Details
the formed precipitate is removed again by filtration
WASH
Type
WASH
Details
The filter cake is washed with toluene (3×50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The process of dilution with toluene, concentration and filtration
CUSTOM
Type
CUSTOM
Details
is repeated until no substantial precipitation
CUSTOM
Type
CUSTOM
Details
Finally, the solvent is evaporated at 45-50° C. under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is dried in vacuo at 45° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.